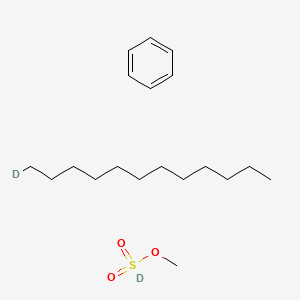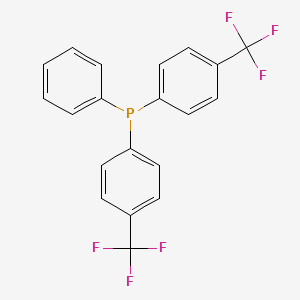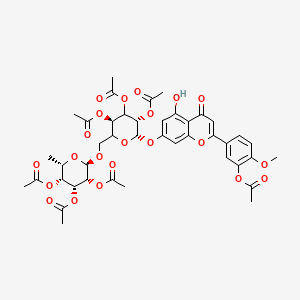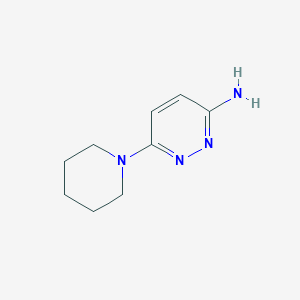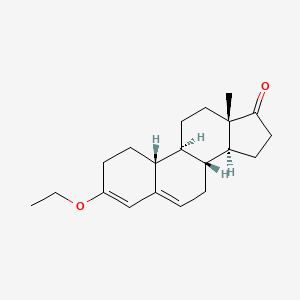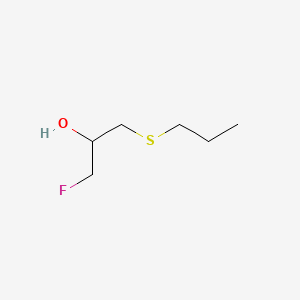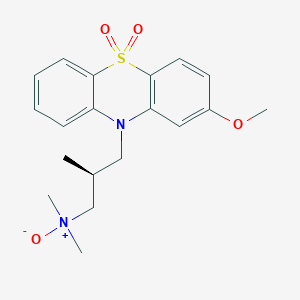
Testosterone, 2-furoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Testosterone, 2-furoate: is a synthetic derivative of testosterone, an androgen and anabolic steroid. It is also known as testosterone furanate. This compound is an ester of testosterone, where the testosterone molecule is chemically bonded to a furoate group. This compound was developed to enhance the pharmacokinetic properties of testosterone, such as its half-life and bioavailability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of testosterone, 2-furoate involves the esterification of testosterone with furoic acid. The reaction typically requires the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure ester .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification steps are also scaled up, often involving large-scale chromatography or crystallization units to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: Testosterone, 2-furoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the alcohol form.
Substitution: The furoate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: Testosterone, 2-furoate is used as a model compound in studies involving esterification and steroid chemistry. It helps in understanding the reactivity and stability of esterified steroids .
Biology: In biological research, this compound is used to study the effects of esterified steroids on cellular processes and hormone regulation. It serves as a tool to investigate the metabolism and action of testosterone derivatives .
Industry: In the pharmaceutical industry, this compound is explored for its potential use in developing long-acting testosterone formulations. Its improved pharmacokinetic properties make it a candidate for sustained-release drug delivery systems .
Mécanisme D'action
Testosterone, 2-furoate exerts its effects by binding to androgen receptors in target tissues Upon binding, the receptor-ligand complex undergoes a conformational change, allowing it to translocate to the cell nucleusThese genes are involved in the development and maintenance of male secondary sexual characteristics, muscle growth, and other physiological processes .
Comparaison Avec Des Composés Similaires
Testosterone Enanthate: Another esterified form of testosterone with a longer half-life.
Testosterone Cypionate: Similar to testosterone enanthate but with a slightly different ester group.
Testosterone Propionate: A shorter-acting ester of testosterone.
Uniqueness: Testosterone, 2-furoate is unique due to its furoate ester group, which imparts distinct pharmacokinetic properties. Compared to other testosterone esters, it may offer a different balance of half-life and bioavailability, making it a potential candidate for specific therapeutic applications .
Propriétés
Numéro CAS |
60895-85-4 |
|---|---|
Formule moléculaire |
C24H30O4 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate |
InChI |
InChI=1S/C24H30O4/c1-23-11-9-16(25)14-15(23)5-6-17-18-7-8-21(24(18,2)12-10-19(17)23)28-22(26)20-4-3-13-27-20/h3-4,13-14,17-19,21H,5-12H2,1-2H3/t17-,18-,19-,21-,23-,24-/m0/s1 |
Clé InChI |
GGOXAZFFJDKPQA-QRPBXLKNSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)C4=CC=CO4)CCC5=CC(=O)CC[C@]35C |
SMILES canonique |
CC12CCC3C(C1CCC2OC(=O)C4=CC=CO4)CCC5=CC(=O)CCC35C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



